Cas no 445309-99-9 (tert-butyl (3aR,6aS)-octahydropyrrolo3,4-cpyrrole-2-carboxylate hydrochloride)

Tert-butyl (3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is a chiral bicyclic pyrrolidine derivative commonly used as a key intermediate in pharmaceutical synthesis. Its rigid, fused-ring structure provides stereochemical control, making it valuable for constructing complex bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during reactions while allowing selective deprotection under mild acidic conditions. The hydrochloride salt form improves handling and solubility in polar solvents. This compound is particularly useful in medicinal chemistry for developing central nervous system (CNS) active compounds and peptidomimetics due to its constrained conformation and amine functionality. Its high purity and well-defined stereochemistry ensure reproducibility in multi-step synthetic routes.
tert-butyl (3aR,6aS)-octahydropyrrolo3,4-cpyrrole-2-carboxylate hydrochloride structure
445309-99-9 structure
Product Name:tert-butyl (3aR,6aS)-octahydropyrrolo3,4-cpyrrole-2-carboxylate hydrochloride
CAS No:445309-99-9
MF:C11H21ClN2O2
MW:248.749642133713
MDL:MFCD09817618
CID:5088584
PubChem ID:45789387
Update Time:2025-05-28

tert-butyl (3aR,6aS)-octahydropyrrolo3,4-cpyrrole-2-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride
    • Tert-butyl (3ar,6as)-hexahydropyrrolo[3,4-c]pyrrole-2(1h)-carboxylate hydrochloride
    • tert-Butyl (3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
    • tert-butyl (3aR,6aS)-octahydropyrrolo3,4-cpyrrole-2-carboxylate hydrochloride
    • MDL: MFCD09817618
    • Inchi: 1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;
    • InChI Key: RXJJIZITFWJGNF-UFIFRZAQSA-N
    • SMILES: Cl.O(C(C)(C)C)C(N1C[C@H]2CNC[C@H]2C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Topological Polar Surface Area: 41.6

tert-butyl (3aR,6aS)-octahydropyrrolo3,4-cpyrrole-2-carboxylate hydrochloride Pricemore >>

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Additional information on tert-butyl (3aR,6aS)-octahydropyrrolo3,4-cpyrrole-2-carboxylate hydrochloride

Research Brief on tert-butyl (3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride (CAS: 445309-99-9)

In recent years, the compound tert-butyl (3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride (CAS: 445309-99-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic pyrrolidine derivative serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Its unique stereochemistry and functional group compatibility make it a versatile building block for drug discovery programs.

Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis method achieving >99% ee with significantly reduced byproduct formation compared to traditional approaches. The improved synthetic accessibility has facilitated broader exploration of this scaffold in medicinal chemistry applications.

Pharmacological investigations have revealed that derivatives of this core structure exhibit promising binding affinity for sigma receptors, particularly σ1 and σ2 subtypes. These findings, reported in a 2024 ACS Chemical Neuroscience paper, suggest potential applications in neuropathic pain management and neurodegenerative diseases. The hydrochloride salt form (CAS: 445309-99-9) has shown superior solubility and stability profiles in preclinical formulations compared to the free base.

In oncology research, this scaffold has been incorporated into PROTAC (Proteolysis Targeting Chimera) molecules targeting estrogen receptors. A recent Nature Communications article (2024) described how the rigid bicyclic structure enhances molecular recognition in these complex heterobifunctional compounds. The tert-butyl protecting group in particular was found to optimize pharmacokinetic properties while maintaining efficient degradation of target proteins.

Ongoing clinical trials (Phase I/II) are evaluating several drug candidates containing this structural motif, including a novel antiviral agent for respiratory syncytial virus (RSV) infection. The compound's ability to maintain conformational restraint while allowing diverse functionalization has made it valuable for addressing viral resistance mechanisms. Preliminary results suggest good tolerability and favorable tissue distribution profiles.

Future research directions include exploring this scaffold's potential in radiopharmaceuticals for PET imaging, leveraging its ability to cross the blood-brain barrier. Several research groups are also investigating its incorporation into covalent inhibitors targeting cysteine proteases, with early results showing improved selectivity profiles. The continued evolution of synthetic methodologies and biological evaluations positions this compound as an increasingly important tool in modern drug discovery.

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